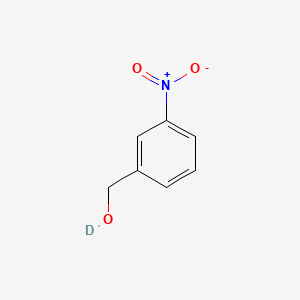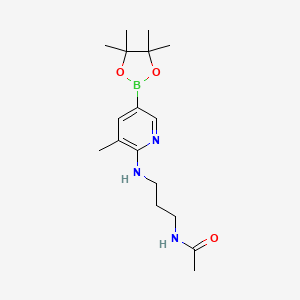
3-Nitrobenzyl alcohol-OD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzyl alcohol-OD is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of benzyl alcohol where a nitro group is substituted at the meta position of the benzene ring. This compound is known for its applications in mass spectrometry as a matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrobenzyl alcohol-OD can be synthesized through the nitration of benzyl alcoholThis can be achieved by reacting benzyl alcohol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzyl alcohol-OD undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amino group, resulting in 3-aminobenzyl alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-Nitrobenzaldehyde
Reduction: 3-Aminobenzyl alcohol
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzyl alcohol-OD has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitrobenzyl alcohol-OD in mass spectrometry involves its role as a matrix. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules. This process results in the desorption and ionization of the analytes, allowing for their detection and analysis . The nitro group enhances the ionization efficiency by stabilizing the charged species formed during the process .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl alcohol: Similar structure but with the nitro group at the ortho position.
4-Nitrobenzyl alcohol: Similar structure but with the nitro group at the para position.
3-Aminobenzyl alcohol: The nitro group is reduced to an amino group.
Uniqueness
3-Nitrobenzyl alcohol-OD is unique due to its specific positioning of the nitro group at the meta position, which influences its reactivity and applications. The meta position provides distinct electronic and steric effects compared to the ortho and para positions, making it particularly useful in certain mass spectrometry applications .
Properties
IUPAC Name |
1-(deuteriooxymethyl)-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOQFCIIFQDM-QOWOAITPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)

![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)

